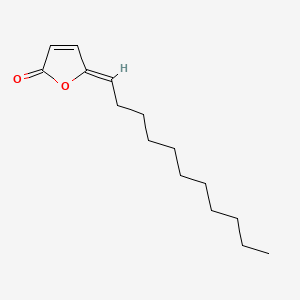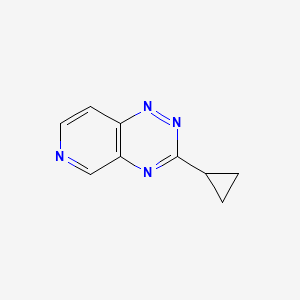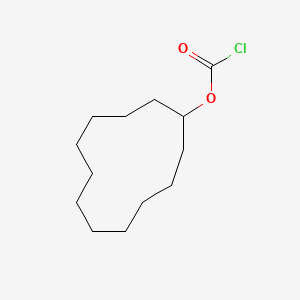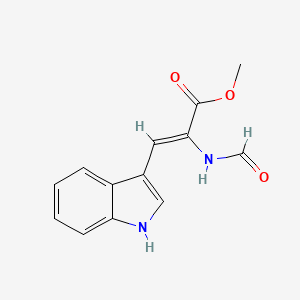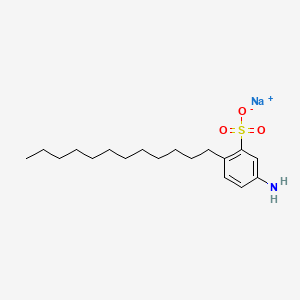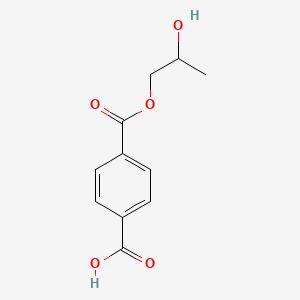
Terephthalic acid, monoester with propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H12O5. It is an ester formed from terephthalic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, monoester with propane-1,2-diol typically involves the esterification reaction between terephthalic acid and propane-1,2-diol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of high temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Terephthalic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form terephthalic acid and propane-1,2-diol.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Terephthalic acid and propane-1,2-diol.
Reduction: Terephthalic acid and propane-1,2-diol.
Substitution: Various esters or other substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Terephthalic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: The compound is used in the production of polyesters and other materials with desirable mechanical properties.
Mecanismo De Acción
The mechanism of action of terephthalic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release terephthalic acid and propane-1,2-diol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid, monoester with propane-1,2-diol: Similar ester formed from methacrylic acid and propane-1,2-diol.
Oleic acid, monoester with propane-1,2-diol: Ester formed from oleic acid and propane-1,2-diol.
Stearic acid, monoester with propane-1,2-diol: Ester formed from stearic acid and propane-1,2-diol.
Uniqueness
Terephthalic acid, monoester with propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form strong, durable polyesters makes it particularly valuable in industrial applications.
Propiedades
Número CAS |
31567-29-0 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-4-2-8(3-5-9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clave InChI |
OAJXYMDMOKNADM-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C1=CC=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


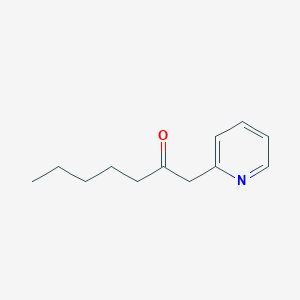

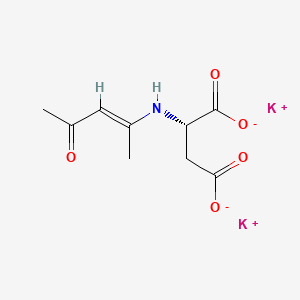

![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
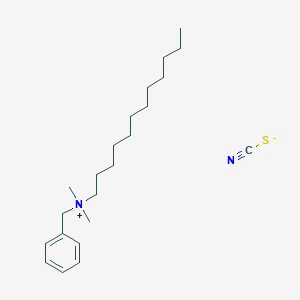
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

